Indóis e derivados
Indoles and their derivatives are a class of organic compounds derived from the heterocyclic aromatic ring system. They play crucial roles in both pharmaceuticals and natural products due to their unique structural features and biological activities. Indole, with its characteristic nitrogen-containing five-membered ring fused to an aromatic six-membered ring, serves as the core structure for various important molecules.
Indoles are widely used in medicinal chemistry due to their potential as lead compounds in drug discovery. They have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of functional groups such as hydroxyl, amino, or carboxylic acid can enhance the bioactivity and modulate the physicochemical properties of indoles, making them versatile building blocks for synthetic chemistry.
Moreover, natural products containing indole moieties are abundant in nature, with many found in plants, fungi, and bacteria. These natural compounds often display potent biological activities, contributing to their extensive study in organic synthesis and biochemistry.
In summary, indoles and their derivatives represent a diverse family of molecules with significant applications in medicine, agriculture, and research, highlighting the importance of their study and development in various fields.

- N-alquilindóis
- Indóis
- Indolinas
- Ácidos carboxílicos de indol e derivados
- Ácidos carboxílicos indolil e derivados
- carbazóis
- Triptaminas e derivados
- Indóis naftoílicos
- Piridoindoles
- Hidroxiindóis
- Pirroloindóis
- 3-alquila-indóis
- Benzil-indóis
- Fenilacetilindóis
- beta-carbolinas
- serotoninas
- Mitomicinas
- Indolocarbazóis
- derivados de ácido indol-3-acético
- Indolcarboxamidas e derivados
- ácidos carboxílicos de indol
- 3-metilindóis
- Indóis e derivados
- Pyridoindolonas
- N-acilserotoninas
- Mitomicinas, derivados de mitosano e mitoseno
- Indolquinonas
- Cadeia longa N-acilserotoninas
Literatura Relacionada
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Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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